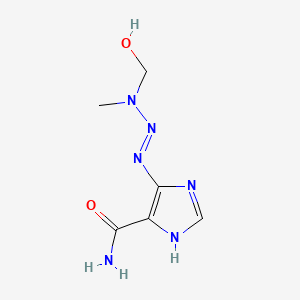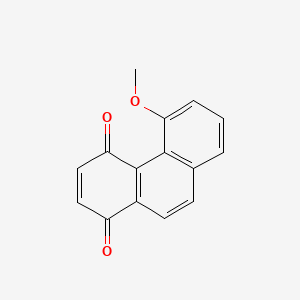
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a benzodioxaborole ring, which is a fused bicyclic structure containing boron, oxygen, and carbon atoms. The octenyl group attached to the boron atom provides unique chemical properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- typically involves the reaction of catechol with boronic acid derivatives. The process can be summarized as follows:
Formation of Catecholborane: Catechol reacts with boronic acid to form catecholborane.
Alkylation: The catecholborane is then alkylated with 1-octenyl halide under basic conditions to yield 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The octenyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted benzodioxaboroles.
Aplicaciones Científicas De Investigación
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1E)-1-hexenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-pentenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-butenyl-
Uniqueness
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- is unique due to its longer alkyl chain (octenyl group), which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
| 73349-13-0 | |
Fórmula molecular |
C14H19BO2 |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
2-oct-1-enyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H19BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-12H,2-6H2,1H3 |
Clave InChI |
WTAGCSJISKIVFF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)

![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)


![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
